Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate is used in various chemical synthesis processes. For instance, it has been involved in the preparation of compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, indicating its role as an intermediate in the synthesis of complex molecules (Zhong-Qian Wu, 2011). Additionally, it serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), showcasing its utility in the pharmaceutical industry (Bingbing Zhao et al., 2017).
Structural and Crystallographic Studies
This chemical has been used in structural and crystallographic studies. For example, it was a precursor for studying new classes of foldamers based on aza/α-dipeptide oligomerization, indicating its role in advanced structural chemistry (Cécile Abbas et al., 2009). Furthermore, it has been utilized in crystallographic studies to understand molecular structure and interactions, such as in the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate (Xiao-Guang Bai & Ju-Xian Wang, 2014).
Catalysis and Reaction Studies
In catalysis and reaction studies, tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate has been used as a source reagent. For example, it has been involved in reactions that form functionalized carbamates and aminohydroxylation reactions, illustrating its role in complex chemical transformations (A. Guijarro et al., 1996). This also includes its use in the preparation of alkyl 4-chlorobenzoyloxycarbamates for aminohydroxylation reactions (L. Harris et al., 2011).
properties
IUPAC Name |
tert-butyl N-[2-[(2-chloroacetyl)amino]ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6H2,1-3H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMGXDOGORKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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